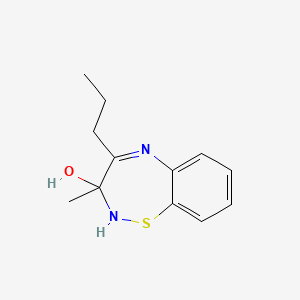
4-(Fluoroethynyl)benzene-1-diazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4FN2+. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+). These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(fluoroethynyl)aniline. The process generally includes the following steps:
Diazotization Reaction: The 4-(fluoroethynyl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Reaction Conditions: The reaction is usually carried out at temperatures below 5°C to prevent the decomposition of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound can be scaled up using continuous-flow processes. These methods offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Fluoroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and copper(I) cyanide.
Azo Coupling: Typically involves phenols or aromatic amines in alkaline conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include aryl halides, aryl cyanides, and phenols.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Applications De Recherche Scientifique
4-(Fluoroethynyl)benzene-1-diazonium has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Fluoroethynyl)benzene-1-diazonium primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products . The diazonium group acts as a good leaving group, facilitating these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzenediazonium: Similar in structure but contains a methoxy group instead of a fluoroethynyl group.
4-Chlorobenzenediazonium: Contains a chlorine atom instead of a fluoroethynyl group.
Uniqueness
4-(Fluoroethynyl)benzene-1-diazonium is unique due to the presence of the fluoroethynyl group, which imparts distinct electronic properties and reactivity compared to other diazonium salts . This makes it particularly useful in specific synthetic applications where the fluoroethynyl group is desired .
Propriétés
Numéro CAS |
919791-66-5 |
|---|---|
Formule moléculaire |
C8H4FN2+ |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
4-(2-fluoroethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4FN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
Clé InChI |
BPFPEDOCEQBNIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CF)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetyl}serine](/img/structure/B12638410.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)
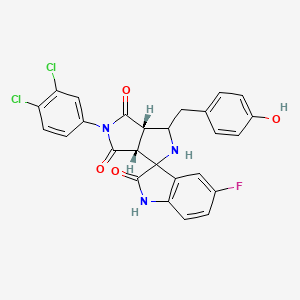
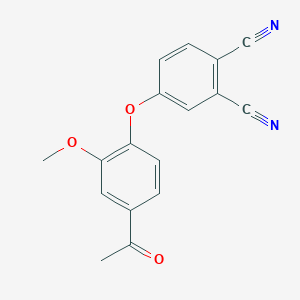
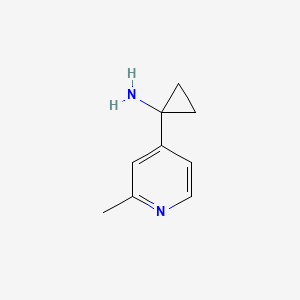
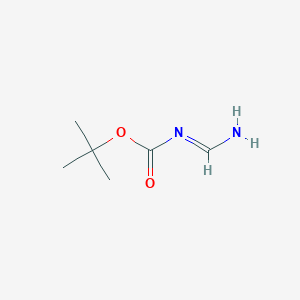
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
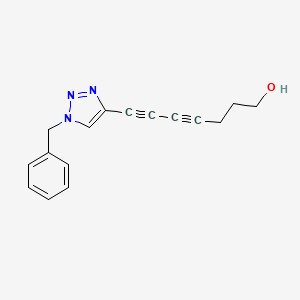
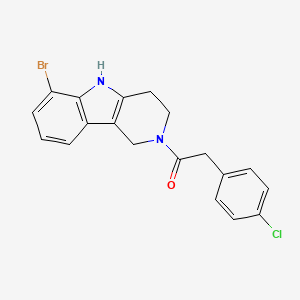
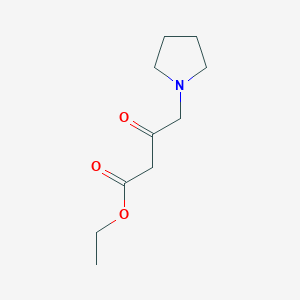
![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)
